

# An In-depth Technical Guide to 2-Methyl-4-nitro-1-phenoxybenzene

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## Compound of Interest

Compound Name: 2-Methyl-1-nitro-4-phenoxybenzene

Cat. No.: B055462

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For Researchers, Scientists, and Drug Development Professionals

## Foreword

This technical guide provides a comprehensive overview of 2-methyl-4-nitro-1-phenoxybenzene, a member of the nitrodiphenyl ether class of compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes available information, draws logical conclusions from analogous structures, and proposes experimental pathways based on established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.

## Molecular Profile and Physicochemical Properties

2-Methyl-4-nitro-1-phenoxybenzene is an aromatic compound characterized by a phenoxy group and a nitro group attached to a toluene backbone. Understanding its fundamental properties is the first step in any research endeavor.

## Structural and Molecular Data

The structural isomer primarily addressed in this guide is 2-methyl-4-nitro-1-phenoxybenzene, due to the greater availability of data for this compound compared to its isomer, **2-methyl-1-nitro-4-phenoxybenzene**.

Property	Value	Source
IUPAC Name	2-methyl-4-nitro-1-phenoxybenzene	[1]
Synonyms	3-methyl-4-phenoxy nitrobenzene	[1]
CAS Number	171349-95-4	[1]
Molecular Formula	C <sub>13</sub> H <sub>11</sub> NO <sub>3</sub>	[1]
Molecular Weight	229.23 g/mol	[1]
Canonical SMILES	CC1=C(C=CC(=C1)[O-])OC2=CC=CC=C2	[1]

A related isomer, **2-methyl-1-nitro-4-phenoxybenzene**, is also known and has the CAS number 112880-83-8. Researchers should be careful to distinguish between these two isomers.

## Computed Physicochemical Properties

Experimental data on the physical properties of 2-methyl-4-nitro-1-phenoxybenzene are not readily available. The following table presents computed properties that can serve as estimates for experimental design.

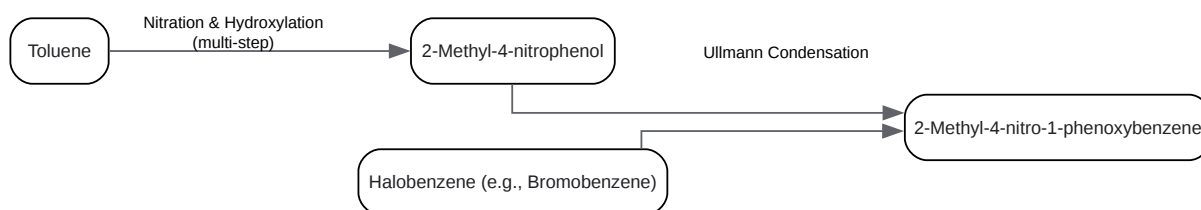
Property	Computed Value	Source
XLogP3	3.6	[1]
Topological Polar Surface Area	55.1 Å <sup>2</sup>	[1]
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	3	
Rotatable Bond Count	2	

## Synthesis and Purification

The synthesis of 2-methyl-4-nitro-1-phenoxybenzene can be logically approached through the formation of the ether linkage, a common strategy for diphenyl ethers. The Ullmann condensation is a well-established and appropriate method for this transformation.

## Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available materials. The first step is the synthesis of the key precursor, 2-methyl-4-nitrophenol, followed by the formation of the diaryl ether via an Ullmann condensation.



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Caption: Proposed two-step synthesis of 2-methyl-4-nitro-1-phenoxybenzene.

## Experimental Protocol: Synthesis of 2-Methyl-4-nitrophenol (Precursor)

This synthesis is based on established procedures for the nitration of substituted phenols.

### Step 1: Nitration of o-cresol

- In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add o-cresol to a solution of concentrated sulfuric acid.
- Maintain the temperature below 10°C while slowly adding a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

- After the addition is complete, allow the reaction to stir at room temperature for several hours.
- Pour the reaction mixture over crushed ice to precipitate the product.
- Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like ethanol to yield 2-methyl-4-nitrophenol.

## Experimental Protocol: Ullmann Condensation

This is a proposed protocol for the synthesis of the target compound.

### Step 2: Synthesis of 2-Methyl-4-nitro-1-phenoxybenzene

- To a reaction vessel, add 2-methyl-4-nitrophenol, a halobenzene (e.g., bromobenzene or iodobenzene), a copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate).
- Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 120 to 160°C.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and partition it between water and an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure 2-methyl-4-nitro-1-phenoxybenzene.

## Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are predicted spectroscopic data based on the structure of 2-methyl-4-nitro-1-phenoxybenzene.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a singlet for the methyl group. The protons on the nitro-substituted ring will be downfield due to the electron-withdrawing effect of the nitro group. Protons ortho to the nitro group will appear as a doublet, while the proton between the methyl and phenoxy groups will be a singlet. The protons on the phenoxy ring will show a complex multiplet pattern.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule. The carbon attached to the nitro group will be significantly deshielded and appear downfield.

## Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected peaks include:

- $\sim 3100\text{-}3000\text{ cm}^{-1}$ : C-H stretching of the aromatic rings.
- $\sim 1590$  and  $1490\text{ cm}^{-1}$ : C=C stretching of the aromatic rings.
- $\sim 1520$  and  $1340\text{ cm}^{-1}$ : Asymmetric and symmetric stretching of the nitro group ( $\text{NO}_2$ ).
- $\sim 1240\text{ cm}^{-1}$ : Asymmetric C-O-C stretching of the diaryl ether.
- $\sim 1040\text{ cm}^{-1}$ : Symmetric C-O-C stretching.

## Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

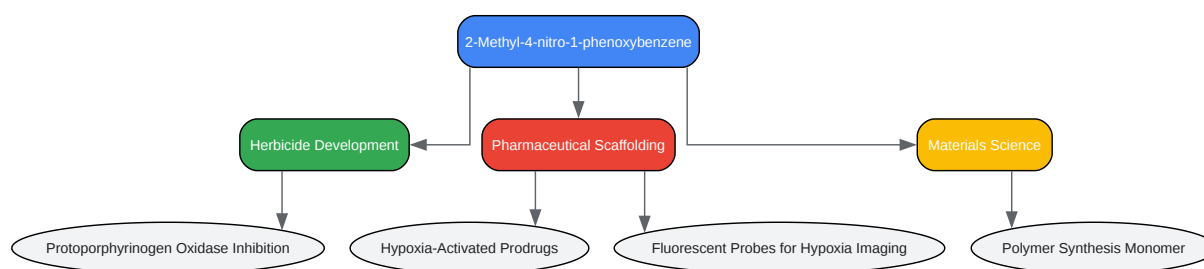
- Electron Ionization (EI-MS): The molecular ion peak ( $\text{M}^+$ ) should be observed at  $m/z = 229$ . Fragmentation patterns may include the loss of the nitro group ( $\text{NO}_2$ ) and cleavage of the

ether bond.

- High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition. For  $C_{13}H_{11}NO_3$ , the expected exact mass is approximately 229.0739.[1]

## Potential Applications and Research Directions

While specific applications for 2-methyl-4-nitro-1-phenoxybenzene have not been extensively reported, the broader class of nitrodiphenyl ethers has been investigated for several uses.



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Caption: Potential research applications for 2-methyl-4-nitro-1-phenoxybenzene.

- Agrochemicals: Many nitrodiphenyl ethers are known to have herbicidal activity. They often act by inhibiting the enzyme protoporphyrinogen oxidase, leading to the accumulation of phototoxic intermediates in plants. Research could be conducted to evaluate the herbicidal properties of 2-methyl-4-nitro-1-phenoxybenzene.
- Drug Development: The nitroaromatic scaffold is a key feature in some bioreductive drugs. These compounds are often non-toxic until the nitro group is reduced in the hypoxic (low oxygen) environments characteristic of solid tumors. This makes them attractive candidates for targeted cancer therapies. The unique substitution pattern of 2-methyl-4-nitro-1-phenoxybenzene could be explored in the design of novel hypoxia-activated prodrugs.

- **Fluorescent Probes:** The reduction of a nitro group to an amine can lead to a significant change in the fluorescence properties of a molecule. This principle has been used to develop fluorescent probes for imaging hypoxic tissues, which is valuable in cancer diagnosis and monitoring treatment response.
- **Materials Science:** The rigid structure and potential for further functionalization make this compound a candidate as a monomer or building block in the synthesis of specialty polymers with unique thermal or optical properties.

## Safety and Handling

A specific Safety Data Sheet (SDS) for 2-methyl-4-nitro-1-phenoxybenzene is not widely available. However, based on the known hazards of related nitrodiphenyl ethers, the following precautions are recommended:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- **Ventilation:** Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
- **In case of Contact:**
  - **Eyes:** Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
  - **Skin:** Wash off with soap and plenty of water. Remove contaminated clothing.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

## Conclusion

2-Methyl-4-nitro-1-phenoxybenzene represents an interesting chemical entity with potential for further investigation in various scientific fields. This guide has provided a framework for its synthesis, proposed methods for its characterization, and outlined potential areas of application based on the known properties of the nitrodiphenyl ether class. It is our hope that this

document will serve as a valuable starting point for researchers and stimulate further exploration into the properties and uses of this compound.

## References

- PubChem. 2-Methyl-4-nitro-1-phenoxybenzene.

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## Sources

- 1. 2-Methyl-4-nitro-1-phenoxybenzene | C<sub>13</sub>H<sub>11</sub>NO<sub>3</sub> | CID 18616691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-4-nitro-1-phenoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055462#2-methyl-1-nitro-4-phenoxybenzene-molecular-weight]

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